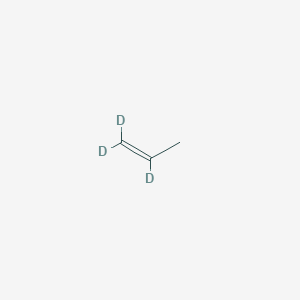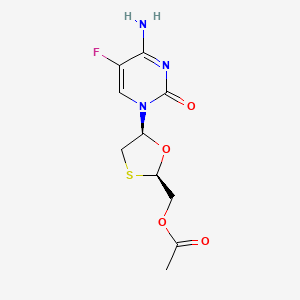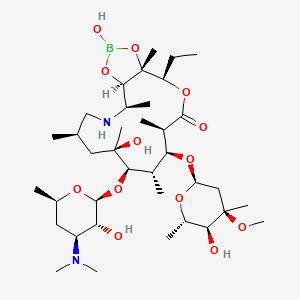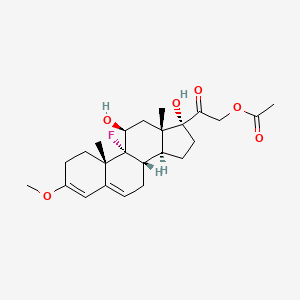
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one is a synthetic steroid ester. It is characterized by the presence of a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20. This compound is part of a class of fluorinated steroids, which are known for their potent biological activities .
Métodos De Preparación
The synthesis of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves several steps The starting material is typically a pregnane derivative, which undergoes fluorination at position 9, followed by hydroxylation at positions 11 and 17Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and selective fluorination to achieve high yields and purity .
Análisis De Reacciones Químicas
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the oxo groups to hydroxyl groups.
Substitution: Halogenation or acetylation reactions can introduce new functional groups at specific positions on the steroid backbone. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorinated steroids.
Biology: The compound is utilized in research on steroid hormone receptors and their biological activities.
Medicine: It has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves binding to specific steroid hormone receptors. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and subsequent biological effects. The compound’s fluorinated structure enhances its binding affinity and potency compared to non-fluorinated steroids .
Comparación Con Compuestos Similares
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one can be compared to other similar compounds such as:
9alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate: This compound shares a similar fluorinated steroid structure but differs in the position of the double bonds and functional groups.
Betamethasone: An isomer of dexamethasone, betamethasone is another fluorinated steroid with potent anti-inflammatory properties. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct biological activities and therapeutic potential
Propiedades
Fórmula molecular |
C24H33FO6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-3-methoxy-10,13-dimethyl-2,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO6/c1-14(26)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(30-4)7-9-21(15,2)24(18,25)19(27)12-22(17,23)3/h5,11,17-19,27,29H,6-10,12-13H2,1-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
NNBOHHAEDQDGJY-IYQKUMFPSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)F)O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC=C4C3(CCC(=C4)OC)C)F)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



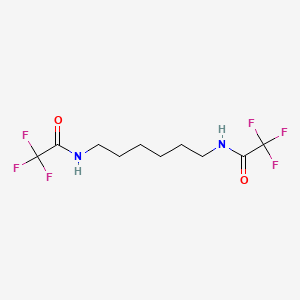
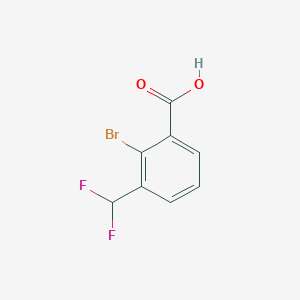
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
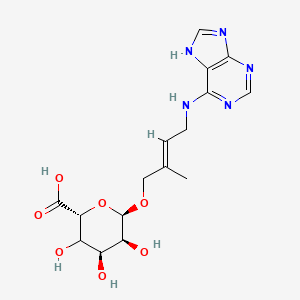
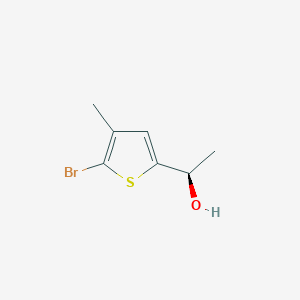
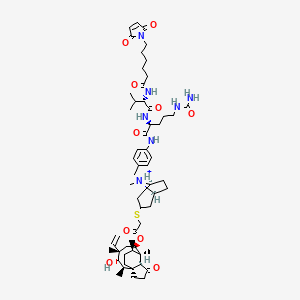

![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

